Ethoxyphenylsilane

Description

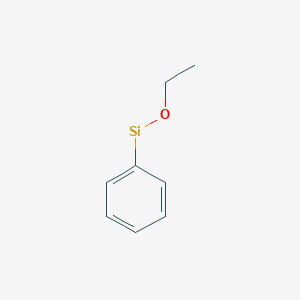

Ethoxyphenylsilane (hypothetical structure: (C₆H₅)₂Si-OCH₂CH₃) is an organosilicon compound featuring an ethoxy (–OCH₂CH₃) group and phenyl (C₆H₅) substituents bonded to a silicon atom. While direct references to "this compound" are absent in the provided evidence, its properties and applications can be inferred from structurally analogous compounds such as Diethoxydiphenylsilane (CAS 2553-19-7) and Ethoxy(methyl)diphenylsilane (CID 74576) . These compounds are critical in materials science, serving as precursors for silicones, coupling agents, and surface modifiers due to their hydrolytic stability and reactivity .

Properties

Molecular Formula |

C8H10OSi |

|---|---|

Molecular Weight |

150.25 g/mol |

InChI |

InChI=1S/C8H10OSi/c1-2-9-10-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

InChI Key |

QIWUAMJWPMPCRN-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si]C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethoxyphenylsilane can be synthesized through several methods, including the Grignard reaction and the hydrosilylation of phenylacetylene. One common method involves the reaction of phenylmagnesium bromide with tetraethoxysilane in an etheric medium. The reaction proceeds as follows: [ \text{C6H5MgBr} + \text{Si(OC2H5)4} \rightarrow \text{C6H5Si(OC2H5)3} + \text{MgBr(OC2H5)} ]

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis and condensation of phenyltriethoxysilane. This process involves the controlled hydrolysis of phenyltriethoxysilane in the presence of a catalyst, followed by condensation to form the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethoxyphenylsilane undergoes various chemical reactions, including:

Hydrosilylation: Reaction with alkenes or alkynes in the presence of a catalyst to form organosilicon compounds.

Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.

Substitution: Reaction with nucleophiles to replace the ethoxy groups with other functional groups.

Common Reagents and Conditions:

Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Hydrosilylation: Formation of organosilicon compounds with various functional groups.

Oxidation: Formation of silanols or siloxanes.

Substitution: Formation of substituted phenylsilane derivatives.

Scientific Research Applications

Ethoxyphenylsilane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of advanced materials, such as siloxane polymers and hybrid organic-inorganic materials.

Biology: Utilized in the modification of biomolecules for improved stability and functionality.

Medicine: Employed in drug delivery systems and as a component in biomedical coatings.

Industry: Used in the production of coatings, adhesives, and sealants due to its strong bonding properties and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of ethoxyphenylsilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of the silicon atom, which has a high affinity for oxygen and other electronegative elements. The ethoxy groups can be hydrolyzed to form silanols, which can then condense to form siloxane bonds. This process is facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares Ethoxyphenylsilane (hypothetical) with key analogs:

| Compound | Molecular Formula | CAS No. | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound* | C₁₄H₁₆OSi | N/A | 228.37 | 2 phenyl, 1 ethoxy |

| Diethoxydiphenylsilane | C₁₆H₂₀O₂Si | 2553-19-7 | 276.42 | 2 phenyl, 2 ethoxy |

| Ethoxy(methyl)diphenylsilane | C₁₅H₁₈OSi | N/A | 242.39 | 2 phenyl, 1 ethoxy, 1 methyl |

| Ethoxysilane | C₂H₈OSi | 18165-31-6 | 76.17 | 1 ethoxy, 3 hydrogens |

| Ethoxy[tris(pentafluorophenyl)]silane | C₂₀H₅F₁₅OSi | 20160-43-4 | 566.51 | 3 pentafluorophenyl, 1 ethoxy |

*Hypothetical structure inferred from analogs .

Key Observations:

- Substituent Effects : this compound’s two phenyl groups provide steric bulk and enhance hydrophobicity compared to Ethoxysilane (C₂H₈OSi), which has smaller hydrogen substituents .

- Fluorinated Analogs: Ethoxy[tris(pentafluorophenyl)]silane exhibits enhanced thermal stability and electron-withdrawing effects from fluorine, unlike non-fluorinated phenyl analogs .

Chemical Stability and Reactivity

- Hydrolysis: this compound undergoes hydrolysis in humid environments, forming silanol intermediates that condense into siloxane networks. Its hydrolysis rate is slower than Diethoxydiphenylsilane but faster than fully methylated analogs (e.g., Trimethylphenylsilane) .

- Thermal Stability : Phenyl groups improve thermal stability compared to alkyl-substituted silanes. This compound decomposes above 250°C, similar to Diethoxydiphenylsilane .

Q & A

Q. How can researchers ensure ethical data management in collaborative studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.